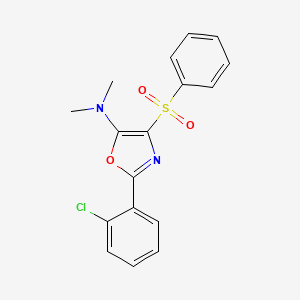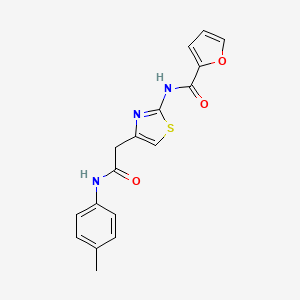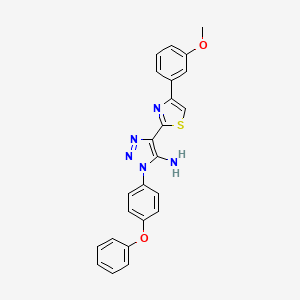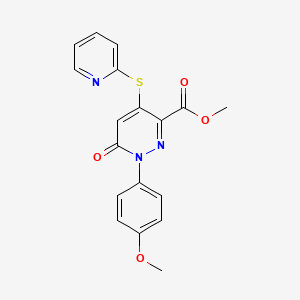
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine, also known as BOS-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is its versatility, as it can be used in a range of applications, including medicinal chemistry, materials science, and environmental science. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for research on 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on cells and signaling pathways.
2. Development of new drugs based on this compound, for the treatment of inflammatory diseases and cancer.
3. Exploration of the use of this compound in materials science, for the synthesis of new materials with unique properties.
4. Investigation of the potential use of this compound as a herbicide, to reduce the use of harmful chemicals in agriculture.
5. Studies on the toxicity of this compound, to better understand its safety and potential risks.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in medicine, materials science, and environmental science.
Synthesemethoden
The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of benzenesulfonyl chloride and 5-aminooxazole. The reaction is carried out in the presence of a base, such as triethylamine, and the product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In environmental science, this compound has been studied for its potential use as a herbicide.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)12-8-4-3-5-9-12)19-15(23-17)13-10-6-7-11-14(13)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOUDMAXJJTRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)

![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2999290.png)


![4-fluoro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2999295.png)
![Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2999296.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2999297.png)

![4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol](/img/structure/B2999302.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2999304.png)